molecular formula C14H13ClN2O2 B1293392 N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide CAS No. 946682-56-0

N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide

Cat. No. B1293392
CAS RN: 946682-56-0
M. Wt: 276.72 g/mol
InChI Key: SMNJRABXVYTNMC-UHFFFAOYSA-N
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Description

“N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide” is a biochemical compound used for proteomics research . It has a molecular formula of C14H13ClN2O2 .


Molecular Structure Analysis

The molecular structure of “N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide” can be represented by the InChI code: 1S/C14H13ClN2O2/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(15)7-13(14)16/h2-8H,16H2,1H3,(H,17,18) . The molecular weight of this compound is 276.72 .


Physical And Chemical Properties Analysis

“N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide” has a molecular formula of C14H13ClN2O2 and a molecular weight of 276.72 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Environmental Science

Lastly, the compound’s interaction with various environmental factors could be studied. It may serve as a model compound to understand the behavior of similar organic molecules in the environment, including their degradation pathways and persistence.

Each of these applications leverages the unique chemical structure of N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide to explore different scientific questions and develop innovative solutions across various fields of research .

Mechanism of Action

The mechanism of action of “N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide” is not specified in the search results. As a biochemical used in proteomics research , it may interact with proteins or other biomolecules in specific ways.

Safety and Hazards

“N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide” is labeled as an irritant . For safety data sheets and more detailed safety information, it’s recommended to refer to the product’s material safety data sheet (MSDS) .

properties

IUPAC Name

N-[3-(2-amino-4-chlorophenoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-9(18)17-11-3-2-4-12(8-11)19-14-6-5-10(15)7-13(14)16/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNJRABXVYTNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-Amino-4-chlorophenoxy)phenyl]acetamide

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